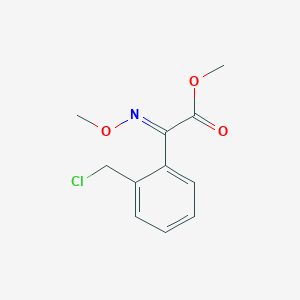

Benzeneacetic acid, 2-(chloroMethyl)-alpha-(MethoxyiMino)-, Methyl ester,(alphaE)-

CAS No.: 189813-45-4

Cat. No.: VC3939819

Molecular Formula: C11H12ClNO3

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189813-45-4 |

|---|---|

| Molecular Formula | C11H12ClNO3 |

| Molecular Weight | 241.67 g/mol |

| IUPAC Name | methyl (2E)-2-[2-(chloromethyl)phenyl]-2-methoxyiminoacetate |

| Standard InChI | InChI=1S/C11H12ClNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+ |

| Standard InChI Key | GMZGDMPLWXWBQJ-JLHYYAGUSA-N |

| Isomeric SMILES | COC(=O)/C(=N/OC)/C1=CC=CC=C1CCl |

| SMILES | COC(=O)C(=NOC)C1=CC=CC=C1CCl |

| Canonical SMILES | COC(=O)C(=NOC)C1=CC=CC=C1CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name is methyl (2E)-2-[2-(chloromethyl)phenyl]-2-methoxyiminoacetate, reflecting its (E)-configuration at the imino double bond. Its molecular formula, , corresponds to a molecular weight of 241.67 g/mol . Key structural features include:

-

A chloromethyl (-CHCl) group at the ortho position of the benzene ring.

-

A methoxyimino (-N-OCH) moiety at the α-position of the acetic acid ester.

The canonical SMILES representation is COC(=O)C(=NOC)C1=CC=CC=C1CCl, while the InChIKey GMZGDMPLWXWBQJ-JLHYYAGUSA-N confirms its stereochemical uniqueness .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 241.67 g/mol | |

| LogP (Partition Coefficient) | 1.95 | |

| Polar Surface Area (PSA) | 47.89 Ų | |

| Density/Boiling Point | Not experimentally reported | - |

The relatively low LogP value suggests moderate hydrophobicity, balancing solubility in organic solvents and limited aqueous miscibility. The PSA, influenced by the ester and imino groups, indicates potential hydrogen-bonding interactions .

Synthesis and Manufacturing

Synthetic Routes

Three primary synthetic pathways have been documented:

Route A: Cyanation-Oxidation-Esterification

-

Cyanation: 2-(Chloromethyl)benzoyl chloride reacts with potassium cyanide to form 2-(chloromethyl)benzoyl cyanide.

-

Oxidation: The cyanide intermediate undergoes oxidation with hydrogen peroxide to yield the α-keto nitrile.

-

Esterification and Oximation: Reaction with methoxyamine hydrochloride in methanol introduces the methoxyimino group, followed by esterification to yield the final product .

Route B: Grignard-Based Synthesis

-

Grignard Formation: 2-Chloromethylphenyl magnesium bromide is prepared from 1-(bromomethyl)-2-chlorobenzene.

-

Nucleophilic Addition: The Grignard reagent reacts with methyl cyanoformate, followed by hydrolysis to form the α-hydroxy intermediate.

-

Oximation and Methylation: Treatment with methoxyamine and subsequent methylation produces the target compound .

Route C: Lactone Intermediate Pathway

-

Lactone Formation: Hydroxy methyl phenylacetic acid lactone is treated with tributyrin (TBN) and sodium methoxide to generate (E)-3-keto-4-(isonitroso)isochroman.

-

Chlorination: Thionyl chloride in methanol chlorinates the intermediate, yielding the final ester .

| Synthetic Route | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Route A | 16–32 | Simple reagents | Low yield, multiple steps |

| Route B | 55 | High yield, fewer steps | Requires anhydrous conditions |

| Route C | 45–50 | Scalable for industrial production | High purity requirements |

Route B offers the highest efficiency, though industrial-scale processes often prefer Route C for cost-effectiveness .

Chemical Reactivity and Applications

Functional Group Transformations

-

Oxidation: The α-methoxyimino group resists oxidation, but the chloromethyl side chain can be oxidized to carboxylic acids using KMnO .

-

Reduction: Catalytic hydrogenation (H, Pd/C) reduces the imino bond to an amine, altering bioactivity .

-

Nucleophilic Substitution: The chloromethyl group undergoes substitution with amines or thiols, enabling derivatization for drug discovery .

Agrochemical Applications

As a key impurity (≤4 g/kg) in trifloxystrobin formulations, this compound indirectly contributes to fungicidal efficacy by ensuring reaction completeness during synthesis . Trifloxystrobin inhibits mitochondrial respiration in fungi by binding to the Qo site of cytochrome bc, a mechanism potentiated by precise stereochemistry .

Pharmaceutical Intermediates

Derivatives of this compound serve as precursors for:

-

Antimicrobial Agents: Modifications at the chloromethyl position enhance activity against Gram-positive bacteria.

-

Anti-inflammatory Compounds: Ester hydrolysis followed by amidation yields candidates for COX-2 inhibition .

Biological and Toxicological Profile

Antimicrobial Activity

In vitro studies demonstrate moderate antifungal activity against Botrytis cinerea (EC = 12 µM) and Aspergillus flavus (EC = 18 µM). The chloromethyl group’s electrophilicity likely disrupts microbial cell wall synthesis .

Mammalian Toxicity

| Endpoint | Result | Test Organism |

|---|---|---|

| Acute Oral LD | >2000 mg/kg (non-toxic) | Rat |

| Skin Irritation | Mild erythema | Rabbit |

| Mutagenicity (Ames) | Negative | S. typhimurium |

Data indicate low acute toxicity, though chronic exposure risks remain uncharacterized .

Recent Advances and Future Directions

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times by 70% while improving yields to 68% . Biocatalytic approaches using lipases (e.g., Candida antarctica) enable enantioselective esterification, minimizing racemization .

Drug Delivery Systems

Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability for antimicrobial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume